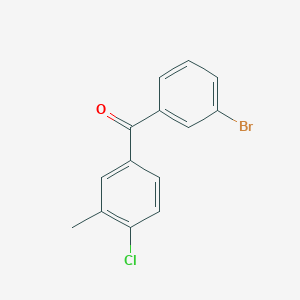

3-Bromo-4'-chloro-3'-methylbenzophenone

描述

Contextualization of Benzophenones in Contemporary Chemical Research

Benzophenones, a class of aromatic ketones, are a cornerstone in various fields of chemical research and application. Their fundamental structure, consisting of two phenyl rings attached to a central carbonyl group, serves as a versatile scaffold for the development of a wide array of functional molecules. nih.gov In medicinal chemistry, the benzophenone (B1666685) motif is integral to the design of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Beyond the pharmaceutical realm, benzophenones are widely utilized as photoinitiators in polymerization processes, as UV-blocking agents in sunscreens and plastics, and as fragrances in the cosmetics industry. researchgate.netrsc.org Their rich photochemistry, characterized by the formation of excited triplet states upon UV irradiation, underpins many of their practical applications. acs.orgbgsu.edu

Distinctive Features and Research Potential of Halogenated and Methyl-Substituted Benzophenones

The introduction of halogen and methyl substituents onto the benzophenone core, as seen in 3-Bromo-4'-chloro-3'-methylbenzophenone, dramatically influences the molecule's physicochemical and biological properties. Halogens, such as bromine and chlorine, are known to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The position and nature of the halogen can significantly alter the electronic distribution within the molecule, thereby affecting its reactivity and spectral properties.

The methyl group, on the other hand, can influence the compound's steric profile and can be a site for metabolic modification. The combined presence of bromo, chloro, and methyl groups on the benzophenone scaffold creates a unique electronic and steric environment. This specific substitution pattern in this compound is anticipated to confer distinct photochemical behaviors and biological activities, making it a compelling candidate for further investigation in materials science and drug discovery.

While specific research data for this compound is not widely available in public literature, its properties can be inferred from related substituted benzophenones. The synthesis of such compounds typically involves Friedel-Crafts acylation or variations thereof, where a substituted benzoyl chloride is reacted with a substituted benzene (B151609) derivative. chemicalbook.com For instance, the synthesis of a chloro-methylbenzophenone has been achieved through such methods. chemicalbook.com

Table 1: Physicochemical Properties of Related Substituted Benzophenones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Bromo-4'-methylbenzophenone | C14H11BrO | 275.14 | 102092-51-3 |

| 4-Chloro-3'-methylbenzophenone | C14H11ClO | 230.69 | 35256-82-7 |

| 4-Bromo-3-chlorobenzoic acid | C7H4BrClO2 | 235.46 | 25118-59-6 |

| 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | 235.46 | 2735544 |

This table presents data for compounds structurally related to this compound to provide a comparative context.

The spectral characteristics of substituted benzophenones are also well-documented. In infrared (IR) spectroscopy, the carbonyl (C=O) stretching frequency is a key diagnostic peak, typically appearing in the range of 1630-1690 cm⁻¹. The exact position of this peak is sensitive to the electronic effects of the substituents on the aromatic rings. tandfonline.comresearchgate.net In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the aromatic protons and carbons are influenced by the nature and position of the substituents. rsc.orgnailib.com For this compound, one would expect a complex aromatic region in the ¹H NMR spectrum, with distinct signals for each of the protons on the two differently substituted phenyl rings. The ¹³C NMR spectrum would similarly show characteristic shifts for the carbonyl carbon and the substituted aromatic carbons.

Current Research Gaps and Future Trajectories for Studies Involving this compound

Despite the broad interest in substituted benzophenones, a thorough investigation into the specific properties and potential applications of this compound appears to be a notable gap in the current scientific literature. There is a lack of published data on its synthesis, purification, and comprehensive characterization, including detailed spectroscopic and crystallographic analysis.

Future research should prioritize the development of an efficient and scalable synthetic route to obtain high-purity this compound. Following its synthesis, a complete characterization using modern analytical techniques such as NMR (¹H, ¹³C, and 2D techniques), IR and mass spectrometry, and single-crystal X-ray diffraction would provide a solid foundation for further studies.

Investigations into its photochemical properties are also warranted. Understanding its UV-absorption profile, the quantum yield of triplet formation, and its behavior in photoreactions could reveal its potential as a novel photoinitiator or photosensitizer. nih.govresearchgate.net Furthermore, screening for biological activity, for instance, as an antimicrobial or anticancer agent, could unveil potential therapeutic applications. The unique combination of substituents may lead to novel structure-activity relationships, contributing to the broader understanding of substituted benzophenones in medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)-(4-chloro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEYWBZHBSBJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Chloro 3 Methylbenzophenone

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis of 3-Bromo-4'-chloro-3'-methylbenzophenone reveals several possible disconnections, primarily centered around the formation of the central carbonyl bridge. The two most logical bond disconnections (A and B) are between the carbonyl carbon and one of the adjacent aromatic rings.

Disconnection A (Friedel-Crafts Approach): This pathway disconnects the molecule into an electrophilic acyl component and a nucleophilic aromatic component. Two primary precursor pairs emerge from this strategy:

Pair 1: 4-chlorobenzoyl chloride and 3-bromotoluene (B146084). This is often the preferred route due to the commercial availability of the starting materials and the predictable directing effects of the substituents on 3-bromotoluene during electrophilic aromatic substitution.

Disconnection B (Organometallic/Cross-Coupling Approach): This strategy involves forming the C-C bond using an organometallic nucleophile and an electrophilic partner.

Organometallic Route: This involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) derived from either 1-bromo-4-chlorobenzene (B145707) or 3-bromo-5-methylbenzene with a suitable electrophile like an aldehyde or a Weinreb amide. For instance, reacting 3-bromo-5-methylphenylmagnesium bromide with 4-chlorobenzaldehyde (B46862) yields a secondary alcohol, which is subsequently oxidized to the target ketone. libretexts.orgmasterorganicchemistry.com

Cross-Coupling Route: This modern approach, particularly the Suzuki-Miyaura coupling, would involve reacting an arylboronic acid with an acyl chloride. nih.govmdpi.com A feasible pairing would be 4-chlorophenylboronic acid and 3-bromo-5-methylbenzoyl chloride.

Strategic precursor selection hinges on commercial availability, cost, and the efficiency of the key bond-forming step. For industrial applications, the Friedel-Crafts route using 4-chlorobenzoyl chloride and 3-bromotoluene is often favored for its directness and use of bulk starting materials. For laboratory-scale synthesis requiring high purity and functional group tolerance, cross-coupling reactions are increasingly preferred.

Optimized Multi-Step Synthesis Pathways

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for constructing the diaryl ketone framework with high selectivity. unibo.itrsc.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a highly effective method for this synthesis, typically involving the reaction of an acyl chloride with an organoboron compound. nih.govmdpi.com The synthesis of this compound can be achieved by coupling 4-chlorophenylboronic acid with a suitable acyl halide, such as 3-bromo-5-methylbenzoyl chloride. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. libretexts.org Key to the success of this reaction is the choice of catalyst, ligand, and base. nih.gov

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene | 80 | Moderate-Good | mdpi.com |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane | 100 | Good-Excellent | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | Good-Excellent | libretexts.org |

This table presents typical conditions for Suzuki-Miyaura acylation reactions, not specific results for the target compound.

Heck Reaction: The Mizoroki-Heck reaction traditionally couples aryl halides with alkenes. wikipedia.org Its application to synthesize ketones is less direct but can be achieved through strategies like the arylation of vinyl ethers followed by acidic hydrolysis to unmask the ketone. Another approach is the oxidative Heck reaction, which can couple arenes directly, though regioselectivity can be a challenge. mdpi.com While powerful, the Heck reaction is generally considered a more complex pathway for this specific target compared to Suzuki or Friedel-Crafts methods. wikipedia.orgmdpi.com

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Classic conditions | wikipedia.org |

| PdCl₂(PCy₃)₂ | PCy₃ | K₂CO₃ | Dioxane | 120 | For less reactive halides | wikipedia.org |

| Pd(L-proline)₂ | Phosphine-free | NaOAc | Water | 100 (Microwave) | Green chemistry approach | organic-chemistry.org |

This table presents general conditions for Heck reactions.

Friedel-Crafts acylation is the classic method for synthesizing aryl ketones. chemguide.co.uklibretexts.org The reaction involves the electrophilic acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. For this compound, the most direct route is the reaction of 3-bromotoluene with 4-chlorobenzoyl chloride.

The primary challenge in this synthesis is controlling the regioselectivity. The methyl group of 3-bromotoluene is an ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The acylation is expected to occur primarily at the positions most activated by the methyl group and least hindered sterically, namely the 6-position (ortho to methyl) and the 4-position (para to methyl). This can lead to a mixture of isomers, requiring purification.

Modern refinements focus on using milder catalysts and greener solvents to improve selectivity and reduce environmental impact. beilstein-journals.orgnih.gov

| Lewis Acid Catalyst | Stoichiometry | Solvent | Temperature (°C) | Key Features | Reference |

| AlCl₃ | Stoichiometric | CS₂, CH₂Cl₂, or neat | 0 - 60 | Traditional, highly reactive, can lead to side products | chemguide.co.uklibretexts.org |

| FeCl₃ | Catalytic/Stoich. | Ionic Liquid, Nitrobenzene | 25 - 80 | Milder, often more selective, can be used catalytically | beilstein-journals.orgnih.gov |

| ZnCl₂ | Stoichiometric | Dichloroethane | 80 | Moderate activity, useful for activated substrates | mdpi.com |

| Bi(OTf)₃ | Catalytic | Acetonitrile | 25 - 60 | Highly efficient, reusable catalyst | N/A |

This table compares common Lewis acids used in Friedel-Crafts acylation.

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles for C-C bond formation. wikipedia.orgsigmaaldrich.combyjus.com A common strategy involves the addition of the organometallic species to an electrophilic carbonyl compound, such as an aldehyde, followed by oxidation of the resulting secondary alcohol. libretexts.orgbeilstein-journals.org

A specific pathway to this compound could proceed as follows:

Formation of the Organometallic Reagent: 1,3-dibromo-5-methylbenzene can be selectively converted to the Grignard reagent, 3-bromo-5-methylphenylmagnesium bromide, via halogen-metal exchange or direct insertion.

Nucleophilic Addition: The Grignard reagent is then reacted with 4-chlorobenzaldehyde. This addition reaction forms (3-bromo-5-methylphenyl)(4-chlorophenyl)methanol. beilstein-journals.orgresearchgate.net

Oxidation: The resulting secondary alcohol is oxidized to the final ketone product. A variety of oxidation reagents can be employed for this step.

| Oxidizing Agent | Common Name/Acronym | Solvent | Key Features |

| Pyridinium chlorochromate | PCC | CH₂Cl₂ | Mild, selective for primary/secondary alcohols. |

| Dimethyl sulfoxide, oxalyl chloride, Et₃N | Swern Oxidation | CH₂Cl₂, DMSO | High yield, avoids heavy metals, requires low temp. |

| Dess-Martin periodinane | DMP | CH₂Cl₂ | Mild, rapid, broad functional group tolerance. |

| Sodium hypochlorite, TEMPO | TEMPO-catalyzed oxidation | CH₂Cl₂/H₂O | Catalytic, uses bleach as the terminal oxidant. |

This table summarizes common methods for oxidizing secondary alcohols to ketones.

A procedure for a similar compound, 4-chloro-3'-methylbenzophenone, involves the reaction of 3-bromotoluene with n-butyllithium to form an organolithium species, followed by reaction with 4-chlorobenzaldehyde and subsequent oxidation. chemicalbook.com

Stereoselective Synthesis Considerations for Chiral Benzophenone (B1666685) Analogues

The target molecule, this compound, is itself achiral. However, the benzophenone core is a common prochiral structure. Chirality can be introduced by asymmetric synthesis, most commonly through the stereoselective reduction of the carbonyl group to form a chiral diarylmethanol (a benzhydrol). nih.govacs.org

The asymmetric reduction of prochiral ketones is a well-established field, with numerous catalytic systems available to achieve high enantioselectivity. rsc.org This is particularly important in pharmaceutical synthesis, where a single enantiomer of an alcohol is often the desired biologically active compound. nih.gov

Methods for asymmetric reduction include:

Catalytic Hydrogenation: Using chiral transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) with chiral ligands (e.g., BINAP) and a hydrogen source. acs.org

Catalytic Transfer Hydrogenation: Employing a hydrogen donor like isopropanol (B130326) or formic acid in combination with a chiral catalyst. acs.org Bifunctional oxo-tethered ruthenium catalysts have shown excellent enantioselectivity (>99% ee) for the reduction of unsymmetrical benzophenones. acs.org

Biocatalysis: Using enzymes or whole-plant tissues (e.g., carrot, apple) that contain reductases capable of reducing ketones with high enantioselectivity. nih.gov

| Catalyst System | Reductant | Substrate Type | Enantiomeric Excess (ee %) | Reference |

| (R,R)-Ru-TsDPEN | HCOOH/Et₃N | ortho-Substituted Benzophenones | >98% | acs.org |

| Ru-BINAP/Chiral Diamine | H₂ (gas) | ortho-Substituted Benzophenones | High | acs.org |

| Chiral Oxazaborolidine | BH₃ | Aromatic Ketones | 90-99% | rsc.org |

| Plant Tissues (e.g., Carrot) | Endogenous | Aromatic Ketones | ~98% | nih.gov |

This table provides examples of catalyst systems for the asymmetric reduction of prochiral ketones.

Integration of Green Chemistry Principles in Synthetic Route Design

Applying the 12 Principles of Green Chemistry to the synthesis of this compound can significantly reduce its environmental impact. rsc.orgresearchgate.net This involves evaluating each synthetic route based on metrics like atom economy, energy efficiency, and waste generation.

Prevention of Waste: Catalytic methods like Suzuki and Heck coupling are inherently greener than stoichiometric methods like traditional Friedel-Crafts acylation or organometallic routes, which generate significant inorganic salt waste. jocpr.com

Atom Economy: The atom economy of catalytic cross-coupling reactions is generally high, as most atoms from the reactants are incorporated into the final product. jocpr.com In contrast, Friedel-Crafts acylation has poor atom economy due to the stoichiometric use of the Lewis acid catalyst, which is converted to waste during aqueous workup.

Use of Less Hazardous Chemical Syntheses: This principle encourages replacing hazardous reagents and solvents. For example, replacing volatile and toxic solvents like dichloromethane (B109758) or benzene (B151609) in Friedel-Crafts reactions with greener alternatives like ionic liquids can improve the safety profile. beilstein-journals.orgnih.gov

Use of Catalysis: Palladium-catalyzed cross-coupling reactions are prime examples of this principle, requiring only small amounts of catalyst (ppm to mol%) to achieve high yields, in contrast to the >1 equivalent of AlCl₃ needed for Friedel-Crafts. rsc.orgrsc.org

Use of Safer Solvents and Auxiliaries: There is a strong push to perform cross-coupling reactions in environmentally benign solvents like water or biorenewable solvents such as N-Hydroxyethylpyrrolidone (HEP). unibo.itdigitellinc.com Phosphine-free Heck reactions have been successfully performed in water under microwave irradiation. organic-chemistry.org

Design for Energy Efficiency: The use of microwave heating can dramatically reduce reaction times and energy consumption compared to conventional reflux heating. organic-chemistry.org Mechanochemical synthesis, which involves solid-state reactions in a ball mill, can eliminate the need for solvents entirely. researchgate.netacs.org

| Green Chemistry Principle | "Traditional" Route (Friedel-Crafts) | "Greener" Route (Suzuki Coupling) |

| Waste Prevention | High (Stoichiometric AlCl₃ waste) | Low (Catalytic Pd, base is waste) |

| Atom Economy | Low | High |

| Catalysis | Stoichiometric Reagent | Catalytic (Pd) |

| Solvents | Often hazardous (e.g., CS₂, CH₂Cl₂) | Can be performed in water, ethanol, or ionic liquids |

| Energy Efficiency | Requires heating for extended periods | Can be accelerated with microwave heating |

Challenges and Innovations in Scalable Synthesis of this compound

The industrial production of specialized unsymmetrical diaryl ketones, such as this compound, is crucial for various applications in materials science and as an intermediate in fine chemical synthesis. Transitioning a synthetic route from a laboratory setting to a large-scale industrial process presents a unique set of challenges. Key considerations for scalability include cost-effectiveness, safety, environmental impact, and the robustness of the chemical transformation to consistently produce a high-purity product. Traditional methods for synthesizing diaryl ketones, including Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions, and Grignard reactions, each possess inherent limitations that can impede efficient scale-up. However, significant innovations in synthetic methodology are actively addressing these obstacles, paving the way for more sustainable and efficient large-scale production.

Challenges in Scalable Synthesis

The primary routes for synthesizing this compound involve the formation of a carbon-carbon bond between a (4-chloro-3-methyl)phenyl group and a (3-bromo)phenyl group, linked by a central carbonyl. The choice of strategy dictates the specific challenges encountered during scale-up.

Friedel-Crafts Acylation: This classical method is a cornerstone of aromatic ketone synthesis. nih.gov For the target molecule, this would typically involve the reaction of 3-bromotoluene with 4-chloro-3-methylbenzoyl chloride or the reaction of 4-chloro-3-methyltoluene with 3-bromobenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While effective at the lab scale, several challenges arise upon scale-up:

Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst, which forms a complex with the product ketone. ucalgary.ca This generates a large volume of acidic, aqueous waste during workup, posing significant environmental and disposal cost issues. nih.gov

Regioselectivity: The acylation of a substituted arene like 3-bromotoluene can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. acs.org Controlling the reaction to favor acylation at the desired position is a significant hurdle.

Substrate Limitations: The reaction is generally ineffective for aromatic rings that are strongly deactivated, limiting the scope of potential starting materials. ucalgary.calibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Suzuki-Miyaura coupling offer high selectivity and functional group tolerance. nih.gov A potential route could involve coupling an aryl boronic acid (e.g., 4-chloro-3-methylphenylboronic acid) with an aryl halide (e.g., 3-bromobenzoyl chloride). Challenges include:

Catalyst Cost and Removal: Palladium is an expensive precious metal. Efficiently removing residual palladium from the final product to meet regulatory standards (often in the parts-per-million range) is a critical and often costly step in pharmaceutical and materials applications. acs.orgjocpr.com

Ligand Sensitivity: The specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands used to stabilize and activate the palladium catalyst can be expensive, air-sensitive, and thermally unstable, adding complexity to large-scale operations. acs.orgacs.org

Process Robustness: The efficiency of the catalytic cycle can be sensitive to impurities in starting materials and solvents, requiring stringent quality control for large-scale production. wwjmrd.com

Grignard Reactions: The reaction of a Grignard reagent, such as (4-chloro-3-methylphenyl)magnesium bromide, with an acyl chloride like 3-bromobenzoyl chloride is another viable route. nih.gov However, scaling these reactions is notoriously difficult:

Safety Concerns: The formation of Grignard reagents is highly exothermic and can have an unpredictable induction period, creating a risk of runaway reactions if not carefully controlled. researchgate.netmt.com The use of highly flammable ether solvents like THF also presents significant fire and explosion hazards on an industrial scale. researchgate.net

Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture, requiring rigorously dried solvents, reagents, and reactors, which increases operational complexity and cost. mt.com

Side Reactions: Over-addition of the Grignard reagent to the newly formed ketone can lead to tertiary alcohol impurities, reducing the yield and requiring extensive purification. nih.govnih.gov

Innovations in Synthetic Methodologies

To overcome the challenges of scalability, researchers have focused on developing innovative and more sustainable synthetic strategies.

Innovations in Catalysis: For cross-coupling reactions, significant progress has been made in catalyst design. The development of highly active palladium "precatalysts" and robust, electron-rich, and sterically hindered ligands allows for dramatically lower catalyst loadings (reducing cost and contamination) and milder reaction conditions. acs.orgacs.orgnih.gov Furthermore, the use of heterogeneous (solid-supported) palladium catalysts is gaining traction as they can be more easily separated from the reaction mixture and recycled, simplifying purification and improving process economics. nih.gov

Green Chemistry Approaches: There is a strong drive to replace hazardous solvents and reagents.

Solvent Replacement: Research into performing cross-coupling reactions in greener solvents like water or bio-derived solvents such as γ-valerolactone (GVL) is showing promise. chemistryviews.orgrsc.org

Alternative Acylation Methods: Innovations in Friedel-Crafts chemistry include using solid acid catalysts that can be easily filtered and reused, or employing less corrosive and more recyclable Brønsted acids. nih.govmdpi.com Some modern methods avoid Lewis acids entirely. researchgate.net

Carbonylative Coupling: An elegant innovation is the carbonylative Suzuki-Miyaura reaction, which constructs the ketone by introducing carbon monoxide (CO) gas during the palladium-catalyzed coupling of two different aryl halides or an aryl halide and a boronic acid. researchgate.net This approach is highly convergent. To address the safety concerns of handling toxic CO gas, stable solid "CO surrogates" have been developed to release CO in situ. researchgate.net

Process Intensification with Flow Chemistry: A paradigm shift from traditional batch processing to continuous flow chemistry offers solutions to many scalability issues, particularly for hazardous reactions. seqens.com

Enhanced Safety: By conducting reactions in small-volume, continuous-flow microreactors, the heat generated from exothermic processes like Grignard reactions is rapidly dissipated, virtually eliminating the risk of thermal runaways. seqens.comgoogle.com Hazardous intermediates can be generated and consumed in situ, avoiding their accumulation and storage.

Improved Efficiency: The superior mixing and heat transfer in flow reactors can lead to faster reaction times, higher yields, and better selectivity compared to batch reactors. beilstein-journals.org

Seamless Scale-Up: Scaling up a continuous flow process often simply involves running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more predictable and straightforward than redesigning large-scale batch reactors. seqens.com This approach has been successfully applied to the synthesis of benzophenone derivatives using Grignard reagents. google.com

The following table summarizes the primary synthetic methodologies and highlights the challenges and innovations relevant to the scalable synthesis of diaryl ketones like this compound.

| Synthetic Methodology | Typical Reagents | Key Scalability Challenges | Relevant Innovations |

|---|---|---|---|

| Friedel-Crafts Acylation | Aryl Halide/Toluene Derivative, Acyl Chloride, AlCl₃ | Stoichiometric Lewis acid waste, poor regioselectivity, corrosive conditions. ucalgary.ca | Use of recyclable solid acid catalysts, greener Brønsted acids, solvent-free conditions. nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid, Aryl Halide, Palladium Catalyst, Ligand, Base | High cost of palladium, catalyst/ligand sensitivity, residual metal contamination. acs.orgjocpr.com | High-activity catalysts for low loadings, heterogeneous/recyclable catalysts, aqueous reaction media. nih.govacs.orgchemistryviews.org |

| Grignard Reaction | Aryl Magnesium Halide, Acyl Chloride | Highly exothermic/runaway risk, moisture sensitivity, flammable solvents, over-addition side products. researchgate.netnih.gov | Continuous flow reactors for safety and control, alternative non-Cu catalysts to improve selectivity. nih.govgoogle.com |

| Carbonylative Cross-Coupling | Aryl Halide, Aryl Boronic Acid, CO source, Palladium Catalyst | Handling of toxic CO gas, catalyst performance. | Development of solid CO-releasing molecules (CO surrogates) for safer handling. researchgate.net |

In Depth Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-4'-chloro-3'-methylbenzophenone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Based on the structure of this compound, the expected ¹H and ¹³C NMR chemical shifts can be predicted by considering the electronic effects of the substituents on the two aromatic rings. The bromine atom on one ring and the chlorine atom and methyl group on the other will influence the chemical shifts of the aromatic protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | 195-197 | - | - |

| 2 | 138-140 | - | - |

| 3 | 122-124 | - | - |

| 4 | 130-132 | 7.6-7.8 | d |

| 5 | 128-130 | 7.3-7.5 | t |

| 6 | 135-137 | 7.8-8.0 | d |

| 7 | 126-128 | 7.9-8.1 | s |

| 1' | 135-137 | - | - |

| 2' | 130-132 | 7.7-7.9 | d |

| 3' | 138-140 | - | - |

| 4' | 133-135 | - | - |

| 5' | 128-130 | 7.4-7.6 | d |

| 6' | 131-133 | 7.6-7.8 | s |

| CH₃ | 20-22 | 2.4-2.6 | s |

Note: These are predicted values and actual experimental values may vary.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the proton signal to its corresponding carbon atom. For instance, the methyl protons would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, the protons on the aromatic rings would show correlations to the carbonyl carbon, confirming the benzophenone (B1666685) core structure. The methyl protons would show correlations to the C3' and C4' carbons of the chloro-substituted ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. In the case of this compound, NOESY could provide information about the preferred conformation of the molecule in solution by showing correlations between protons on the two different aromatic rings if they are spatially close.

Solid-State NMR for Polymorphic and Conformational Analysis

The properties of a compound in the solid state can be significantly influenced by its crystal packing and the presence of different crystalline forms, known as polymorphs. Solid-state NMR (ssNMR) is a powerful tool for investigating these aspects. nih.govnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of each nucleus in the solid lattice. chemicalbook.com

For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR would be the technique of choice. Different polymorphs would likely exhibit distinct ¹³C chemical shifts due to differences in molecular conformation and intermolecular interactions in the crystal lattice. nih.gov This allows for the identification and quantification of different polymorphic forms in a bulk sample. chemicalbook.com Furthermore, ssNMR can be used to study the conformational flexibility of the molecule in the solid state by analyzing parameters such as spin-lattice relaxation times (T₁).

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated based on the isotopic masses of its constituent atoms (C₁₄H₁₀BrClO).

Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pathways. nih.govacs.org In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a unique "molecular fingerprint."

Based on the known fragmentation of halogenated benzophenones, the following fragmentation pathways would be expected for this compound:

Cleavage of the carbonyl-aryl bonds: This is a common fragmentation pathway for benzophenones, leading to the formation of benzoyl-type cations. Two primary fragment ions would be expected:

[C₇H₄BrO]⁺ corresponding to the 3-bromobenzoyl cation.

[C₈H₆ClO]⁺ corresponding to the 4-chloro-3-methylbenzoyl cation.

Loss of halogens: Fragmentation involving the loss of Br or Cl radicals or neutral molecules (e.g., HBr, HCl) from the molecular ion or fragment ions is also likely.

Loss of the methyl group: Cleavage of the methyl radical from the 4'-chloro-3'-methylphenyl ring could also occur.

Expected Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure |

| [M-Br]⁺ | Molecular ion with loss of a bromine radical |

| [M-Cl]⁺ | Molecular ion with loss of a chlorine radical |

| [C₇H₄BrO]⁺ | 3-Bromobenzoyl cation |

| [C₈H₆ClO]⁺ | 4-Chloro-3-methylbenzoyl cation |

| [C₆H₄Br]⁺ | 3-Bromophenyl cation |

| [C₇H₆Cl]⁺ | 4-Chloro-3-methylphenyl cation |

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

The analysis would reveal the dihedral angles between the two phenyl rings and the central carbonyl group, which is a key conformational feature of benzophenones. researchgate.netnih.gov These angles are influenced by the steric and electronic effects of the substituents.

Furthermore, the crystallographic data would elucidate the intermolecular interactions that govern the crystal packing. nih.gov For this molecule, interactions such as halogen bonding (involving the bromine and chlorine atoms) and π-π stacking between the aromatic rings would be expected to play a significant role in the supramolecular assembly. researchgate.net Understanding the crystal packing is crucial as it can influence physical properties such as melting point, solubility, and stability.

While this compound is not a chiral molecule, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral compounds. wikipedia.orgspark904.nl This is achieved through the analysis of anomalous dispersion effects, typically using copper radiation. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for the qualitative analysis of molecular structures. By probing the vibrational modes of molecules, these techniques provide a detailed fingerprint of the functional groups and bonding arrangements within a compound. For this compound, with its complex substitution pattern on the benzophenone core, vibrational spectroscopy is instrumental in confirming the presence and electronic environment of its key structural motifs.

The fundamental principle of infrared spectroscopy involves the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the bonds within a molecule. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. In contrast, Raman spectroscopy relies on the inelastic scattering of monochromatic light, typically from a laser. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Due to these different selection rules, FTIR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational landscape of a molecule.

The interpretation of the vibrational spectra of this compound would focus on several key regions corresponding to the characteristic vibrations of its constituent parts: the carbonyl group, the substituted aromatic rings, the carbon-halogen bonds, and the methyl group.

A central feature in the vibrational spectra of benzophenones is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). In unsubstituted benzophenone, this band typically appears in the region of 1650-1670 cm⁻¹ in the infrared spectrum. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. The presence of electron-withdrawing groups, such as the bromine and chlorine atoms in this compound, would be expected to influence the C=O bond order and, consequently, its vibrational frequency.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The substitution pattern on the two phenyl rings of this compound would give rise to a complex set of bands in this region. Furthermore, the in-plane and out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would appear at lower frequencies and can be used to confirm the arrangement of substituents on the aromatic rings.

The vibrations of the carbon-halogen bonds are expected at lower wavenumbers due to the masses of the halogen atoms. The C-Cl stretching vibration typically appears in the range of 800-600 cm⁻¹, while the C-Br stretch is found at even lower frequencies, generally between 600 and 500 cm⁻¹. These bands can sometimes be weak or coupled with other vibrations, making their definitive assignment challenging without the aid of computational modeling.

The methyl group attached to one of the phenyl rings will also exhibit characteristic vibrational modes. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. Additionally, the asymmetric and symmetric C-H bending (scissoring) modes would appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

To provide a more detailed and quantitative analysis, the experimental data would ideally be presented in tabular form, correlating the observed vibrational frequencies from both FTIR and Raman spectra with their assigned vibrational modes. Such an analysis would be greatly enhanced by complementary quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities, aiding in the assignment of complex spectra.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Methyl C-H Stretch (asymmetric) | 2975 - 2950 | FTIR, Raman |

| Methyl C-H Stretch (symmetric) | 2885 - 2865 | FTIR, Raman |

| Carbonyl (C=O) Stretch | 1670 - 1650 | FTIR (strong), Raman (strong) |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| Methyl C-H Bend (asymmetric) | ~1460 | FTIR, Raman |

| Methyl C-H Bend (symmetric) | ~1375 | FTIR, Raman |

| Aromatic C-H In-plane Bend | 1300 - 1000 | FTIR, Raman |

| C-Cl Stretch | 800 - 600 | FTIR, Raman |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | FTIR (strong) |

| C-Br Stretch | 600 - 500 | FTIR, Raman |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Chloro 3 Methylbenzophenone

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. iaea.orgscialert.net DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide a balance between computational cost and accuracy for molecules of this size, enabling detailed analysis of their behavior. chemrxiv.orgresearchgate.net

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the reactivity puzzle by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most receptive to accepting an electron (electrophilic character). libretexts.org

For 3-Bromo-4'-chloro-3'-methylbenzophenone, the HOMO is expected to be localized primarily on the 3-bromo-3'-methylphenyl ring, influenced by the electron-donating methyl group and the lone pairs of the bromine atom. Conversely, the LUMO is anticipated to be centered around the carbonyl group (C=O) and the adjacent phenyl rings, a common feature in aromatic ketones. scialert.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. For this compound, the presence of electronegative halogens and the delocalized π-system of the benzophenone (B1666685) core are expected to result in a moderate HOMO-LUMO gap.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -2.15 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.70 | Kinetic stability and reactivity |

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution across a molecule's surface. avogadro.cclibretexts.org It is an invaluable tool for identifying electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other chemical species. numberanalytics.comresearchgate.net The ESP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of electron deficiency (positive potential). walisongo.ac.id

In the ESP map of this compound, the most negative potential (red region) is anticipated to be localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The aromatic rings will exhibit regions of moderately negative potential (yellow to green) due to the delocalized π-electrons. Positive potential (blue regions) is expected around the hydrogen atoms. A region of slightly positive potential, known as a sigma-hole, may also be observed on the bromine and chlorine atoms, which can lead to halogen bonding interactions. nih.gov

Beyond FMO theory, a broader analysis of molecular orbitals can offer deeper insights into reactivity. pku.edu.cn The distribution and energies of various molecular orbitals reveal the nature of chemical bonds and the potential for specific types of reactions. For instance, the π-orbitals distributed across the benzophenone framework are crucial for its photochemical properties. The presence of substituents (Br, Cl, CH₃) perturbs the energy levels and distribution of these orbitals, thereby modulating the molecule's reactivity. The analysis can predict sites susceptible to nucleophilic or electrophilic attack. The carbonyl carbon, being electron-deficient, is a primary site for nucleophilic attack, a characteristic feature of ketones.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative energies. imperial.ac.uklibretexts.org For benzophenone derivatives, the most significant conformational variable is the torsional or dihedral angle between the two phenyl rings. nih.gov The planarity of the molecule is a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between ortho-substituents. acs.org

For this compound, the presence of substituents on both rings influences the preferred conformation. Computational methods can map the potential energy surface by systematically rotating the C-C bonds linking the phenyl rings to the carbonyl carbon. This analysis reveals the lowest energy (most stable) conformers and the energy barriers to rotation between them. It is expected that the molecule will adopt a non-planar "twisted" conformation to minimize steric clashes, with dihedral angles similar to other substituted benzophenones. nih.gov

| Conformer | Dihedral Angle 1 (°) (Br-Ph-C=O) | Dihedral Angle 2 (°) (Cl-Ph-C=O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|---|

| Global Minimum | 35.2 | -28.5 | 0.00 | Most Stable |

| Local Minimum | -34.8 | 29.1 | 0.05 | Stable |

| Transition State | 0.0 | 90.0 | 3.50 | Unstable |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, often including the explicit influence of a solvent. aip.orgaip.org MD simulations are crucial for understanding how the molecule moves, vibrates, and interacts with its surroundings. nih.gov

An MD simulation of this compound in a solvent like water or an organic solvent would reveal the stability of its different conformations in solution. researchgate.net It would also detail the formation and dynamics of the solvation shell around the molecule, highlighting specific interactions such as hydrogen bonding between the carbonyl oxygen and protic solvent molecules. This information is vital for predicting solubility, reaction kinetics in solution, and understanding solvatochromic effects (changes in spectroscopic properties due to the solvent). nih.gov

Computational Prediction and Validation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting various spectroscopic data, which can then be used to validate and interpret experimental results. researchgate.net Methods like DFT can accurately calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. github.iostackexchange.com

For this compound, DFT calculations can predict the characteristic vibrational modes. The most prominent peak in the IR spectrum is expected to be the C=O stretch, typically found around 1650-1700 cm⁻¹. stackexchange.com The calculations would also predict the frequencies for C-H, C-C, C-Br, and C-Cl stretching and bending vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. By comparing the calculated spectra for different low-energy conformers with experimental data, it is often possible to determine the dominant conformation in solution. reddit.com Time-Dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions responsible for the molecule's color and photochemical behavior. researchgate.net

| Spectroscopic Technique | Predicted Key Signal | Assignment |

|---|---|---|

| IR Spectroscopy | ~1665 cm⁻¹ | C=O (carbonyl) stretch |

| ¹³C NMR | ~195 ppm | C=O (carbonyl) carbon |

| ¹H NMR | 7.2 - 7.8 ppm | Aromatic protons |

| UV-Vis (TD-DFT) | ~260 nm (π→π), ~340 nm (n→π) | Electronic transitions |

Mechanistic Studies of Reactivity and Chemical Transformations

Photochemical Reaction Pathways and Mechanisms

Benzophenones are well-known for their rich photochemistry, primarily driven by the carbonyl group. Upon absorption of UV light, 3-Bromo-4'-chloro-3'-methylbenzophenone is expected to undergo excitation from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a more stable triplet state (T₁), which is characteristic of benzophenones.

Photoinduced Electron Transfer (PET) Processes

In the presence of suitable electron donors, the excited triplet state of this compound can participate in photoinduced electron transfer (PET) processes. The electron-withdrawing nature of the carbonyl group and the halogen substituents would make the excited benzophenone (B1666685) an effective electron acceptor. The feasibility and rate of PET would depend on the oxidation potential of the donor molecule and the reduction potential of the excited benzophenone.

Triplet State Reactivity and Quenching Dynamics

The triplet state of this compound is expected to be a reactive species. A common reaction for triplet benzophenones is hydrogen abstraction from a suitable hydrogen donor, leading to the formation of a ketyl radical. The rate of this process and the lifetime of the triplet state can be influenced by the presence of quenchers, which can deactivate the triplet state through various mechanisms, including energy transfer or charge transfer. The substitution pattern on the phenyl rings will modulate the energy of the triplet state and its reactivity.

Electrophilic and Nucleophilic Substitution Reactions on Substituted Phenyl Rings

The two phenyl rings of this compound exhibit different reactivities towards electrophilic and nucleophilic substitution reactions due to the distinct electronic effects of their substituents.

Ring A (3-Bromo-phenyl group): The bromine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The carbonyl group is a strong deactivating and meta-directing group. Therefore, electrophilic attack on this ring would be disfavored and would likely occur at positions ortho and para to the bromine and meta to the carbonyl group, if forced.

Ring B (4'-chloro-3'-methylphenyl group): The chlorine atom is also a deactivating, ortho-, para-director. The methyl group is an activating, ortho-, para-director. The combined effect of these two groups will direct incoming electrophiles to specific positions. For instance, the position ortho to the methyl group and meta to the chlorine (position 2') and the position ortho to the chlorine and meta to the methyl group (position 5') would be the most likely sites for electrophilic attack.

Nucleophilic aromatic substitution (SNAAr) is generally difficult on unsubstituted phenyl rings but can occur if the ring is activated by strong electron-withdrawing groups. The presence of the carbonyl group and halogens enhances the electrophilicity of the ipso-carbons, but harsh reaction conditions are typically required for nucleophilic substitution of the bromine or chlorine atoms.

Catalytic Transformations Involving the Benzophenone Moiety

The carbonyl group of this compound can undergo various catalytic transformations. For example, it can be reduced to a secondary alcohol (diphenylmethanol derivative) using catalytic hydrogenation or other reducing agents. The ketone can also be a substrate in catalytic C-C bond-forming reactions, such as the Grignard reaction or Wittig reaction, to produce more complex molecular architectures. The halogen atoms on the phenyl rings also provide handles for catalytic cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new substituents.

Regioselectivity and Stereoselectivity in Organic Reactions

Regioselectivity, the preference for reaction at one site over another, is a key consideration in the reactions of this compound. numberanalytics.comwikipedia.org As discussed in the context of electrophilic substitution, the directing effects of the existing substituents govern the position of new substituents. wikipedia.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com For reactions involving the carbonyl group, such as reduction or addition of a nucleophile, the generation of a new chiral center is possible. If the reaction is carried out with a chiral reagent or catalyst, it is possible to achieve stereoselectivity, leading to an enrichment of one enantiomer or diastereomer. The steric hindrance posed by the substituents on the phenyl rings can also influence the stereochemical outcome of reactions at the carbonyl carbon.

Reaction Kinetics and Thermodynamic Analysis of Transformation Pathways

A quantitative understanding of the reactivity of this compound would require detailed kinetic and thermodynamic studies.

Reaction Kinetics: Kinetic studies would involve measuring the rate of a particular reaction as a function of reactant concentrations, temperature, and catalyst loading. This data would allow for the determination of the rate law, activation energy, and other kinetic parameters, providing insights into the reaction mechanism. For instance, studying the kinetics of a nucleophilic substitution reaction could help determine whether it proceeds via an SN1 or SN2-like mechanism.

Thermodynamic Analysis: Thermodynamic analysis would focus on the energy changes associated with a reaction. By determining the Gibbs free energy change (ΔG), one can predict the spontaneity of a reaction and the position of the equilibrium. Computational chemistry methods can be employed to calculate the energies of reactants, transition states, and products to model the reaction energy profile and understand the thermodynamic feasibility of different transformation pathways.

Below is a hypothetical data table illustrating the kind of information that would be sought in kinetic and thermodynamic studies for a reaction involving this compound.

| Reaction Type | Reactant | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | ΔG° |

| Reduction | H₂ | Pd/C, 25°C, 1 atm | - | - | - |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene, 80°C | - | - | - |

| Photoreduction | Isopropanol (B130326) | UV light (λ > 300 nm) | - | - | - |

Note: The values in this table are placeholders and would need to be determined experimentally.

Design and Synthesis of Derivatives and Analogues of 3 Bromo 4 Chloro 3 Methylbenzophenone

Strategic Approaches for Structural Diversification

The diversification of the 3-Bromo-4'-chloro-3'-methylbenzophenone structure is achieved through targeted chemical modifications. These strategies are designed to explore the chemical space around the core molecule, leading to the generation of libraries of novel compounds with potentially enhanced or entirely new functionalities.

The halogen atoms on the phenyl rings are primary targets for modification, serving as versatile handles for introducing a wide array of functional groups through cross-coupling reactions. The differential reactivity of the aryl-bromide versus the aryl-chloride bond can potentially allow for selective derivatization.

Palladium-catalyzed Cross-Coupling Reactions: The bromo substituent is particularly amenable to Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, linking the benzophenone (B1666685) core to other aryl, vinyl, or alkynyl groups. For instance, a Suzuki coupling could introduce a new phenyl ring, creating a more complex bi-aryl system.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, converting the aryl halides into aniline (B41778) derivatives. This introduces basic centers and hydrogen bond donors, significantly altering the molecule's polarity and biological interaction potential.

Cyanation: The substitution of the bromo group with a cyanide moiety introduces a synthetically versatile nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations are summarized in the table below, illustrating potential diversification pathways.

| Reaction Type | Reagents | Functional Group Introduced | Potential Product Substructure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl | -C₆H₄-R |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | Amino | -NHR, -NR₂ |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl | -C≡C-R |

| Cyanation | Metal cyanide (e.g., Zn(CN)₂), Pd catalyst | Cyano | -CN |

The methyl group on the second phenyl ring offers another site for chemical modification, primarily through reactions involving the benzylic position.

Oxidation: The methyl group can be oxidized to various states. Mild oxidation can yield a benzaldehyde (B42025) derivative, while stronger conditions can produce a benzoic acid. These transformations introduce polar, functional groups capable of further derivatization, such as ester or amide formation.

Halogenation: Free-radical halogenation at the benzylic position can introduce one or more halogen atoms (e.g., -CH₂Br, -CHBr₂, -CBr₃). These halogenated intermediates are valuable for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

The ketone carbonyl group is a key feature of the benzophenone scaffold and its reactivity is central to many derivatization strategies.

Reduction: The carbonyl can be reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using reducing agents like sodium borohydride. This change from a planar sp² carbon to a tetrahedral sp³ carbon significantly alters the molecule's three-dimensional shape and electronic properties.

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon, creating tertiary alcohols and introducing new carbon-based substituents.

Wittig Reaction: The Wittig reaction converts the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of substituted diarylalkenes.

Reductive Amination: The carbonyl can be converted into an amine through the formation of an imine or oxime intermediate, followed by reduction.

Exploration of Structure-Reactivity Relationships (SRR) within Analogous Series

The synthesis of various analogues of this compound allows for the systematic study of structure-reactivity relationships (SRR). By observing how specific structural changes affect the molecule's properties, researchers can develop a deeper understanding of its chemical behavior. For instance, the electronic nature of substituents on the phenyl rings can significantly influence the reactivity of the carbonyl group. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. ufms.br

Studies on substituted benzophenones have shown that the position of substituents can dramatically alter excited-state evolution channels. researchgate.netnih.gov For example, the relative positioning of donor and acceptor moieties can dictate whether processes like intramolecular charge transfer (ICT) occur, which is crucial for applications in photochemistry and materials science. nih.gov The photophysical properties, such as the efficiency of intersystem crossing to the triplet state, are highly dependent on the substitution pattern, which is a key aspect of benzophenone's utility as a photoinitiator. researchgate.net

The following table outlines expected reactivity trends based on substituent effects.

| Substituent Type at Phenyl Rings | Effect on Carbonyl Reactivity | Effect on Photochemical Properties |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Decrease | May shift absorption spectra and influence triplet state lifetime |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Increase | Can enhance intersystem crossing efficiency |

| Halogens (e.g., -F, -Cl, -Br) | Inductive withdrawal increases reactivity | Heavy atoms can promote intersystem crossing (heavy-atom effect) |

Synthesis of Polymeric Precursors and Functional Monomers

Benzophenone derivatives are widely used in polymer chemistry, primarily as photoinitiators for UV curing processes. dergipark.org.trresearchgate.net The this compound structure can be adapted to create functional monomers for polymerization.

The halogen atoms provide convenient points for incorporating the benzophenone moiety into a polymer chain or attaching a polymerizable group. For example, the bromo group can be converted to a vinyl group via a Stille or Heck coupling, or to an acrylate/methacrylate group through etherification with a suitable alcohol, followed by esterification. The resulting monomer can then be polymerized, leading to polymers with pendant benzophenone units. mdpi.com These polymers have built-in photo-crosslinking capabilities, as the benzophenone group can abstract hydrogen atoms from the polymer backbone upon UV irradiation, leading to the formation of a cross-linked network. mdpi.com

Furthermore, di-functional derivatives of this compound could serve as monomers for step-growth polymerization. For instance, converting both the bromo and chloro substituents into reactive groups (e.g., amines, carboxylic acids, or hydroxyls) would create an A-B type or A-A type monomer suitable for producing polyesters, polyamides, or polyethers. The synthesis of poly(benzophenone)s from dichlorobenzophenone monomers via Ni(0)-catalyzed polymerization has demonstrated the feasibility of incorporating the benzophenone ketone directly into the polymer backbone. dtic.mil This approach can lead to high-performance polymers with desirable thermal and mechanical properties. dtic.mil

Advanced Applications in Materials Science and Photochemistry

Incorporation into Functional Polymeric Materials

Development as Photoinitiators in Polymerization Processes

There is no specific information available in the scientific literature regarding the use of 3-Bromo-4'-chloro-3'-methylbenzophenone as a photoinitiator.

Components in Advanced Functional Materials (e.g., photo-crosslinkable systems)

No research has been published detailing the incorporation of this compound into advanced functional materials.

Role in Organic Photovoltaics and Optoelectronic Devices

The role of this compound in organic photovoltaics and optoelectronic devices has not been investigated in any published studies.

Photocatalytic Applications in Organic Synthesis and Environmental Remediation

There are no available scientific reports on the photocatalytic applications of this compound.

Development of Chemosensors and Molecular Probes

The development of chemosensors or molecular probes based on this compound has not been documented in the scientific literature.

Computational and Mechanistic Studies of Molecular Recognition and Interactions

Computational Docking Studies with Model Macromolecular Receptors

Computational docking is a key in silico technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of 3-Bromo-4'-chloro-3'-methylbenzophenone, this would involve simulating its interaction with the active site of a model macromolecular receptor.

The process would involve:

Preparation of the Ligand: Building a 3D model of this compound and optimizing its geometry to the lowest energy conformation.

Selection and Preparation of a Receptor: Choosing a theoretically relevant enzyme or protein active site. This would involve removing water molecules, adding hydrogen atoms, and assigning partial charges.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the receptor's active site in various orientations and conformations.

Scoring and Analysis: The different poses would be scored based on a function that estimates the binding affinity. The top-scoring poses would then be analyzed to understand the binding mode.

A hypothetical docking study could yield a data table similar to the one below, illustrating the predicted binding energies and the key interacting residues of a model receptor.

| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | TYR 12, PHE 25, LEU 48 |

| 2 | -8.2 | TRP 15, VAL 33, ILE 52 |

| 3 | -7.9 | HIS 9, ALA 28, MET 45 |

Note: This data is purely illustrative and not based on actual experimental results.

Analysis of Intermolecular Forces and Binding Motifs

Understanding the non-covalent interactions between this compound and a receptor is crucial for explaining its binding affinity and specificity. The primary intermolecular forces that would be analyzed include:

Hydrogen Bonding: The carbonyl oxygen of the benzophenone (B1666685) core could act as a hydrogen bond acceptor.

Halogen Bonding: The bromine and chlorine atoms on the phenyl rings can participate in halogen bonds, acting as electrophilic halogen bond donors.

π-Stacking: The aromatic rings of the benzophenone scaffold can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group and the phenyl rings contribute to the molecule's hydrophobicity and can interact favorably with nonpolar pockets within the receptor's active site.

Structure-Interaction Relationship (SIR) Elucidation through Molecular Modeling

Structure-Interaction Relationship (SIR) studies aim to understand how specific structural features of a molecule influence its binding interactions. For this compound, molecular modeling could be used to theoretically probe the following:

Role of Halogen Atoms: By computationally substituting the bromine and chlorine atoms with other groups (e.g., hydrogen, fluorine, or methyl), one could assess their importance in binding. For instance, removing the bromine atom might abolish a key halogen bond, leading to a predicted decrease in binding affinity.

Impact of the Methyl Group: The effect of the methyl group's position and presence could be investigated. Shifting its position or replacing it with a hydrogen atom would reveal its contribution to hydrophobic interactions and steric fit.

Conformational Flexibility: The dihedral angle between the two phenyl rings of the benzophenone core is a key conformational feature. Modeling studies could explore how this angle influences the molecule's ability to fit into a specific binding site.

These theoretical modifications and subsequent docking analyses would help in building a predictive SIR model for this class of compounds.

Future Perspectives and Emerging Research Avenues for 3 Bromo 4 Chloro 3 Methylbenzophenone

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Prediction

Generative drug design, for example, can create novel compounds for specific pathogenic targets. nih.govresearchgate.net Machine learning models, particularly those utilizing deep learning, can be trained on vast databases of chemical reactions to predict reaction outcomes and suggest optimal synthesis pathways. beilstein-journals.orgresearchgate.netnih.gov This data-driven approach can significantly accelerate the discovery of new derivatives of 3-Bromo-4'-chloro-3'-methylbenzophenone with tailored electronic and steric properties for applications in materials science or as intermediates in medicinal chemistry.

Molecular Design: AI algorithms can generate virtual libraries of analogues based on the this compound scaffold. These models can predict properties such as binding affinity to biological targets, material characteristics, or reactivity, allowing researchers to prioritize the synthesis of only the most promising candidates. biorxiv.org Platforms that connect generative AI with medicinal chemistry expertise can accelerate the design of novel molecules with user-defined properties. arxiv.org

| AI/ML Application | Objective for this compound | Potential Impact |

| Generative Adversarial Networks (GANs) | Design novel derivatives with enhanced photophysical or biological properties. | Accelerated discovery of new materials or pharmaceutical precursors. |

| Retrosynthesis Prediction Algorithms | Identify more efficient and sustainable synthetic routes. | Reduced cost, waste, and development time for synthesis. |

| Reaction Condition Optimization | Predict optimal catalysts, solvents, and temperatures for its synthesis or subsequent reactions. | Increased reaction yields and purity, minimizing trial-and-error experimentation. |

| Property Prediction (QSAR/QSPR) | Forecast the properties of virtual analogues before synthesis. | Prioritization of high-potential molecules, improving research efficiency. |

Exploration of Sustainable Synthesis and Biodegradation Pathways

Modern chemistry places a strong emphasis on sustainability, focusing on the development of "green" processes and understanding the environmental fate of chemical compounds.

Sustainable Synthesis: Future research will likely focus on developing more environmentally benign methods for synthesizing this compound. This involves moving away from traditional methods that may use harsh reagents or generate significant waste. Key areas of exploration could include:

Catalysis: Investigating novel transition-metal or enzyme-catalyzed cross-coupling reactions to form the benzophenone (B1666685) core, reducing the need for stoichiometric reagents.

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and reduce solvent usage compared to batch synthesis.

Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace conventional volatile organic compounds.

Biodegradation Pathways: Understanding how this compound persists or degrades in the environment is crucial. As a halogenated aromatic compound, its biodegradation could be challenging. Research in this area would likely draw parallels from studies on the microbial degradation of chlorophenols, chlorobenzoates, and other related structures. nih.govnih.gov Potential research avenues include:

Microbial Degradation: Isolating and characterizing microorganisms (bacteria or fungi) capable of metabolizing the compound.

Enzymatic Pathways: Identifying the specific enzymes, such as dioxygenases or monooxygenases, that initiate the breakdown of the aromatic rings through hydroxylation and subsequent ring cleavage. nih.gov

Metabolite Identification: Characterizing the intermediate products of biodegradation to elucidate the complete degradation pathway and assess the toxicity of any persistent metabolites.

| Strategy | Description | Relevance to this compound |

| Green Synthesis | Employing methods that reduce environmental impact, such as using catalytic reagents, renewable feedstocks, and safer solvents. | Development of an eco-friendly manufacturing process. |

| Bioremediation | Using microorganisms to break down the compound in contaminated soil or water. | A potential solution for environmental cleanup if contamination occurs. |

| Metabolic Pathway Analysis | Studying the biochemical reactions involved in the compound's breakdown by living organisms. | Provides fundamental knowledge on its environmental fate and persistence. |

High-Throughput Screening Methodologies for Chemical Reactivity and Catalysis

High-throughput screening (HTS) or high-throughput experimentation (HTE) has revolutionized chemical research by enabling the rapid testing of thousands of different reaction conditions or compounds in parallel. nih.govunchainedlabs.com This methodology is particularly well-suited for exploring the reactivity and potential catalytic applications of this compound.

Reaction Optimization: HTE can be used to rapidly screen a wide array of catalysts, ligands, bases, and solvents to find the optimal conditions for the synthesis of this compound or for its use in subsequent reactions. chemrxiv.org Miniaturized automated platforms can perform over 1,500 experiments in a single day using only micrograms of material per reaction. scienceintheclassroom.org This allows for a systematic exploration of the reaction space that would be unfeasible with traditional methods. unchainedlabs.com

Discovery of New Reactions: As a bifunctional molecule with bromo and chloro substituents on different rings, this compound could serve as a versatile building block in organic synthesis. HTE could be employed to screen its reactivity in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to selectively functionalize one of the halogenated positions. This could lead to the discovery of novel and efficient methods for creating complex molecular architectures. The combination of HTS with advanced analytical techniques like mass spectrometry allows for rapid product identification and yield determination. nih.gov

| HTS Application | Experimental Approach | Expected Outcome |

| Catalyst Screening | A 1536-well plate is used to test hundreds of different palladium catalysts and ligands for a Suzuki coupling reaction involving the bromo- group. scienceintheclassroom.org | Identification of the most active and selective catalyst system for C-C bond formation. |

| Solvent and Base Optimization | Screening a matrix of 96 different solvent and base combinations to optimize the yield of a nucleophilic aromatic substitution reaction at the chloro- position. | Determination of ideal reaction conditions to maximize product yield and minimize side reactions. |

| New Reaction Discovery | Reacting the compound against a library of diverse coupling partners under a broad set of standardized reaction conditions. | Uncovering novel transformations and expanding the synthetic utility of the molecule. |

Advanced In Situ and Operando Spectroscopic Characterization during Reactions

Understanding the precise mechanism of a chemical reaction is fundamental to its optimization and control. Advanced in situ (in the reaction mixture) and operando (while the reaction is running) spectroscopic techniques provide a real-time window into the dynamic chemical processes.

For reactions involving this compound, these methods can be used to identify transient intermediates, determine reaction kinetics, and elucidate complex catalytic cycles. The direct observation of reactive species is crucial for unraveling reaction mechanisms. researchgate.net

Applicable Techniques:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their characteristic vibrational bands. This is useful for determining reaction rates and identifying short-lived species.

In Situ NMR Spectroscopy: By placing an NMR tube directly in the spectrometer's probe and running the reaction within it, researchers can obtain detailed structural information about all the species present in the solution, providing unambiguous evidence for reaction pathways.

Operando Mass Spectrometry: Coupling a mass spectrometer to a reactor allows for the continuous monitoring of the reaction mixture's composition, helping to identify products and byproducts as they form.

These advanced analytical methods would provide invaluable data for optimizing the synthesis of this compound and for understanding its reactivity in complex chemical transformations. researchgate.net

| Spectroscopic Technique | Information Gained | Application Example |

| In Situ FTIR | Real-time concentration profiles of reactants and products, detection of carbonyl or other functional group changes. | Monitoring the rate of formation of the benzophenone carbonyl group during a Friedel-Crafts acylation reaction. |

| In Situ NMR | Unambiguous identification of intermediates, determination of reaction kinetics and regioselectivity. | Observing the formation of a Grignard reagent intermediate and tracking its conversion to the final product. |